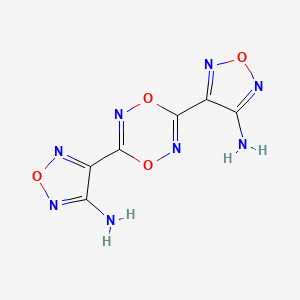
1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- is a complex heterocyclic compound that belongs to the family of oxadiazoles These compounds are known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- typically involves the reaction of 3,4-diaminofurazan with appropriate reagents to form the desired heterocyclic system. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which are useful in energetic materials.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxadiazoles and dioxadiazines, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxadiazole and dioxadiazine rings .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(4-nitrofurazan-3-yl)-1,2,5-oxadiazole: Known for its high thermal stability and use in energetic materials.
3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Used in the synthesis of various heterocyclic systems and energetic materials.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Investigated for its pharmacological activity and potential as a drug candidate.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- stands out due to its dual ring structure, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from materials science to pharmaceuticals .
Propiedades
Número CAS |
147085-15-2 |
|---|---|
Fórmula molecular |
C6H4N8O4 |
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
4-[6-(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazin-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H4N8O4/c7-3-1(9-17-11-3)5-13-16-6(14-15-5)2-4(8)12-18-10-2/h(H2,7,11)(H2,8,12) |
Clave InChI |
KDKCQOGAMSFYGS-UHFFFAOYSA-N |
SMILES canónico |
C1(=NON=C1N)C2=NOC(=NO2)C3=NON=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















